6-{[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]amino}hexanoic acid
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Overview
Description
6-{[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)propanoyl]amino}hexanoic acid is a complex organic compound with a unique structure that combines a benzofurochromen core with a hexanoic acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)propanoyl]amino}hexanoic acid involves multiple steps, starting from the preparation of the benzofurochromen core. The key steps include:
Formation of the Benzofurochromen Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofurochromen structure.
Attachment of the Propanoyl Group: The propanoyl group is introduced through a Friedel-Crafts acylation reaction using propanoyl chloride and a Lewis acid catalyst.
Coupling with Hexanoic Acid: The final step involves the coupling of the benzofurochromen derivative with hexanoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
6-{[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)propanoyl]amino}hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-{[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)propanoyl]amino}hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-{[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)propanoyl]amino}hexanoic acid involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
3-(4,11-Dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-3-yl)propanoic acid: Shares the benzofurochromen core but lacks the hexanoic acid side chain.
4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate: Similar core structure with different substituents.
Uniqueness
6-{[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)propanoyl]amino}hexanoic acid is unique due to the combination of the benzofurochromen core with the hexanoic acid side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C26H31NO6 |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
6-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)propanoylamino]hexanoic acid |
InChI |
InChI=1S/C26H31NO6/c1-15-17(11-12-22(28)27-13-7-3-4-10-23(29)30)26(31)33-24-16(2)25-20(14-19(15)24)18-8-5-6-9-21(18)32-25/h14H,3-13H2,1-2H3,(H,27,28)(H,29,30) |
InChI Key |
IOFQTOWIVPVBDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C4=C(O3)CCCC4)C)CCC(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
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